molecular formula C24H18ClNO4S2 B4544982 1-(4-Chlorophenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]ethanone

1-(4-Chlorophenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]ethanone

Cat. No.: B4544982
M. Wt: 484.0 g/mol
InChI Key: WPBFKBASGLMRFU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]ethanone is a complex organic compound that features a chlorophenyl group, a methylphenylsulfonyl group, and an oxazolylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonation of the oxazole derivative using sulfonyl chlorides in the presence of a base.

    Attachment of the chlorophenyl group: This can be done via a nucleophilic substitution reaction.

    Final coupling: The final step involves coupling the intermediate with ethanone derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions are common, using reagents like palladium acetate (Pd(OAc)₂) and phosphine ligands.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]ethanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]ethanone: can be compared with other sulfonyl-containing oxazole derivatives.

    This compound: can also be compared with other chlorophenyl-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4S2/c1-16-7-13-20(14-8-16)32(28,29)23-24(30-22(26-23)18-5-3-2-4-6-18)31-15-21(27)17-9-11-19(25)12-10-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBFKBASGLMRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]ethanone
Reactant of Route 3
1-(4-Chlorophenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]ethanone

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